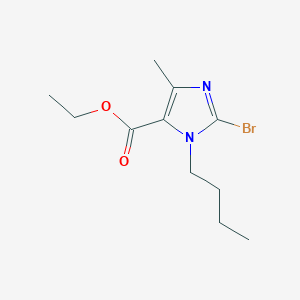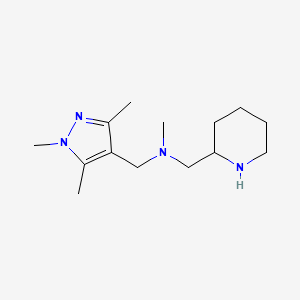
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is a heterocyclic compound that features both imidazole and morpholine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine typically involves the cyclization of amido-nitriles. One method involves the reaction of 4,5-dimethylimidazole with morpholine under specific conditions. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Both the imidazole and morpholine rings can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or morpholine rings .
Applications De Recherche Scientifique
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The morpholine ring can interact with biological membranes, affecting cell permeability and function .
Comparaison Avec Des Composés Similaires
- 2-(4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazole-2-yl)acetamide
- 4,5-Dimethyl-1H-imidazole-2-thione
Comparison: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is unique due to the presence of both imidazole and morpholine rings, which confer distinct chemical and biological properties. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1H-imidazol-2-yl)morpholine |
InChI |
InChI=1S/C9H15N3O/c1-6-7(2)12-9(11-6)8-5-10-3-4-13-8/h8,10H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
KLQXMVMPRGBFDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2CNCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)











